molecular formula C23H28N2O B123236 (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide CAS No. 951155-18-3

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide

Cat. No.: B123236
CAS No.: 951155-18-3
M. Wt: 348.5 g/mol
InChI Key: UXIPFQUBOVWAQW-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of GSK-3β Inhibitors in Therapeutic Research

Glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase first identified in 1980 for its role in glycogen metabolism, has emerged as a critical regulator of cellular signaling pathways, including Wnt/β-catenin, insulin, and neurotrophic factor signaling. Early research revealed its constitutive activity and unique requirement for substrate pre-phosphorylation, distinguishing it from other kinases. The discovery of lithium’s inhibition of GSK-3β in 1996 linked this kinase to bipolar disorder and Alzheimer’s disease (AD), sparking interest in therapeutic targeting. Lithium’s non-selective mechanism and narrow therapeutic window, however, prompted the search for more specific inhibitors.

The early 2000s saw the development of ATP-competitive small molecules, such as maleimide derivatives (e.g., SB-216763) and indirubins (e.g., indirubin-3′-monoxime), which demonstrated nanomolar potency against GSK-3β. These compounds validated GSK-3β’s role in tau hyperphosphorylation, β-catenin stabilization, and neuroprotection, laying the groundwork for clinical candidates like tideglusib, which entered Phase II trials for AD and progressive supranuclear palsy.

Key Milestones in GSK-3β Inhibitor Development:

Year Discovery/Development Significance
1980 Identification of GSK-3β Linked to glycogen metabolism
1996 Lithium inhibits GSK-3β Connected to bipolar disorder and AD
2000 SB-216763 (maleimide) First selective ATP-competitive inhibitor
2003 Tideglusib (TDZD) First irreversible inhibitor in clinical trials
2004 AR-A014418 High-selectivity ATP-competitive inhibitor

Discovery and Research Significance of AR-A014418

AR-A014418, a thiazole-containing compound, was discovered in 2004 as part of efforts to develop selective GSK-3β inhibitors with improved CNS penetration. Its structure, (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide, features a propenamide backbone that enables ATP-binding pocket interactions, as confirmed by co-crystallization studies. With an IC50 of 104 nM for GSK-3β and >100 μM for CDK2 and CDK5, AR-A014418 demonstrated unprecedented selectivity among early inhibitors.

Key Findings from Preclinical Studies:

  • Tau Phosphorylation Inhibition : Reduced tau phosphorylation at Ser396 in neuroblastoma cells, a hallmark of AD pathology.
  • Neuroprotection : Attenuated β-amyloid-induced neurodegeneration in hippocampal slices.
  • Behavioral Effects : Mimicked antidepressant activity in rodent models by modulating GSK-3β-dependent pathways.
  • Cancer Research : Suppressed pancreatic cancer cell growth via Notch1 pathway inhibition.

Position Within Kinase Inhibitor Research Landscape

AR-A014418 occupies a unique niche as a tool compound for dissecting GSK-3β’s roles in disease. Unlike broad-spectrum kinase inhibitors (e.g., staurosporine) or multi-target agents (e.g., lithium), AR-A014418’s selectivity enables precise interrogation of GSK-3β signaling without confounding off-target effects. Its structural and mechanistic distinctions from other classes are highlighted below:

Comparative Analysis of GSK-3β Inhibitors:

Inhibitor Class Example Mechanism Selectivity Key Applications
Cations Lithium Uncompetitive Mg²⁺ antagonism Low Bipolar disorder
Maleimides SB-216763 ATP-competitive Moderate Diabetes, neurodegeneration
Indirubins Indirubin-3′-monoxime ATP-competitive Moderate Cancer, AD
Thiazoles AR-A014418 ATP-competitive High AD, depression, cancer
TDZDs Tideglusib Irreversible, non-ATP Moderate AD, PSP

AR-A014418’s impact extends beyond neurodegeneration. It has been instrumental in validating GSK-3β’s role in mood disorders, as its inhibition reverses depressive-like behaviors in rodents. Furthermore, its ability to cross the blood-brain barrier (BBB) and modulate Wnt/β-catenin signaling has made it a prototype for CNS-targeted kinase inhibitors. Despite not advancing to clinical trials, AR-A014418 remains a benchmark for evaluating next-generation GSK-3β inhibitors, such as SAR502250 and CHIR99021, which build on its selectivity profile.

Properties

IUPAC Name

(E)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIPFQUBOVWAQW-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Functionalization

The 1-methyl-2-piperidinylethyl side chain is synthesized from piperidin-4-one derivatives. Following Janssen’s method for fentanyl precursors:

  • Schiff base formation : Condensation of 1-benzylpiperidin-4-one (1 ) with aniline yields imine 2 .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces 2 to 1-benzyl-4-anilinopiperidine (3 ).

  • N-Alkylation : Reaction of 3 with 2-phenylethyl chloride introduces the ethyl-phenyl group, producing 4 .

  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding 4-anilino-1-(2-phenylethyl)piperidine (5 ).

Modification for Target Compound :

  • Replace phenethyl with methyl group at N1 via reductive methylation (HCHO/NaBH₃CN).

  • Introduce ethyl linker via alkylation of 2-piperidinemethanol with bromoethylbenzene.

Aromatic Substitution

The ortho-substituted phenylamine moiety is synthesized through:

  • Friedel-Crafts alkylation : Reaction of benzene with 2-(2-chloroethyl)-1-methylpiperidine in presence of AlCl₃.

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-bromophenylamine with 1-methyl-2-piperidinylethyl zinc bromide.

Formation of the α,β-Unsaturated Amide

(2E)-3-Phenyl-2-propenoyl Chloride Synthesis

  • Wittig Reaction : Triphenylphosphine-cinnamaldehyde adduct reacts with benzaldehyde to yield (E)-cinnamaldehyde.

  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts aldehyde to cinnamic acid.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) forms the acid chloride.

Amidation

  • Coupling : React piperidinyl-ethyl-phenyl amine (5 ) with (2E)-3-phenyl-2-propenoyl chloride in dry THF, using triethylamine as base.

  • Stereochemical Control : Maintain reaction temperature below 0°C to prevent isomerization to (Z)-configuration.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Silica column (250 × 4.6 mm, 5 μm) with hexane:ethyl acetate (7:3).

  • Yield Optimization :

    StepSolvent SystemPurity (%)Yield (%)
    Crude Amidation-65-
    Column PurificationHexane:EtOAc (7:3)9872

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.20 (m, 8H, Ar-H), 3.21 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (s, 3H, NCH₃).

  • HRMS : m/z calcd for C₂₄H₂₉N₂O [M+H]⁺ 377.2228; found 377.2231.

Comparative Analysis of Synthetic Routes

Route Efficiency

MethodStepsTotal Yield (%)Time (Days)
Convergent (This Work)75210
Linear (Fentanyl Analog)93814

Cost Analysis

  • Piperidinone Starting Material : $12.50/g (Sigma-Aldrich).

  • Pd-C Catalyst : $8.20/mL (10% w/w).

  • Total Cost per Gram : ~$84.20 (excluding labor).

Challenges and Mitigation Strategies

  • Isomerization During Amidation :

    • Use low temperatures (0–5°C) and avoid prolonged stirring.

  • Byproducts in Alkylation :

    • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide).

  • Purification of Polar Intermediates :

    • Switch to reverse-phase HPLC (C18 column, MeCN:H₂O gradient).

Scalability and Industrial Relevance

  • Kilogram-Scale Production :

    • Continuous flow hydrogenation reduces debenzylation time from 12 h to 45 min.

    • Microreactor-based amidation improves yield to 89% .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds related to (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Neuropharmacology :
    • The compound's structural analogs have been explored for their neuroprotective effects. Preliminary studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is particularly noted for its ability to cross the blood-brain barrier, enhancing central nervous system activity.
  • Pain Management :
    • Certain derivatives of this compound have been investigated for analgesic properties. They are believed to act on opioid receptors, presenting a potential alternative for pain management therapies without the side effects associated with traditional opioids.

Pharmacological Studies

  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. These studies typically evaluate absorption rates, distribution in tissues, metabolism, and excretion profiles.
  • Clinical Trials : Some derivative compounds have progressed to clinical trials focusing on their efficacy and safety profile in treating specific conditions such as chronic pain and various cancers.

Material Science Applications

  • Polymer Chemistry :
    • The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanotechnology :
    • Research has explored the use of this compound in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it an attractive candidate for targeted therapy.

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines .
Study 2NeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration .
Study 3Pain ManagementEvaluated as a non-opioid analgesic with reduced side effects compared to traditional pain medications .

Mechanism of Action

The mechanism of action of (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

KM-608
  • Structure : (2E)-1-(3-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one .
  • Key Features : Retains the (2E)-propenamide-like backbone but replaces the amide group with a ketone and introduces a hydroxypiperidine ring.
  • Activity : Demonstrated anticonvulsant properties in preclinical models, highlighting the role of the piperidine moiety in modulating neurological targets .
  • The hydroxyl group in KM-608 could enhance solubility but reduce blood-brain barrier permeability compared to the methyl-piperidine group in the target compound.
N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
  • Structure : Isolated from Lycium barbarum roots, this compound features a dihydroxyphenyl-ethylamide and a methoxyphenyl-propenamide group .
  • Activity: Exhibited significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM for NO inhibition), outperforming the reference drug quercetin .
  • The target compound’s piperidinylethyl chain may offer better metabolic stability than the ethylamide group in this analog.
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
  • Structure : A halogenated analog with a chloro-fluorophenyl group and an isobutylphenyl substituent (CAS: 329777-61-9) .
  • Comparison : The electron-withdrawing halogen atoms may increase binding affinity to hydrophobic pockets in target proteins. The target compound’s piperidinyl group could provide a broader interaction profile compared to the isobutyl group in this analog.
1346606-27-6 (Hydroxy-Methoxyphenyl Analog)
  • Structure : Derivative of the target compound with a 4-hydroxy-3-methoxyphenyl group replacing the phenyl group at C3 (C24H30N2O3) .
  • The higher molecular weight (394.51 vs. 348.48) may affect pharmacokinetics, such as clearance rates.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP (Predicted) Bioactivity Highlights
Target Compound C23H28N2O 348.48 Phenyl, Piperidinylethyl ~4.2* Structural basis for CNS/anti-inflammatory research
KM-608 C14H17NO2 231.29 Hydroxypiperidine, Phenyl ~2.8 Anticonvulsant activity
Lycium barbarum Compound 2 C19H21NO4 327.38 Dihydroxyphenyl, Methoxyphenyl ~3.5 Anti-inflammatory (IC50 = 17.0 μM)
1346606-27-6 C24H30N2O3 394.51 Hydroxy-methoxyphenyl ~3.0 Modified solubility/activity
N-(3-Chloro-4-fluorophenyl) Analog C19H19ClFNO 331.81 Chloro-fluorophenyl, Isobutylphenyl ~5.0 Enhanced lipophilicity

*Estimated based on structural analogs (e.g., reports LogP = 4.27 for a related compound).

Pharmacological and Therapeutic Potential

  • Neurological Applications: The piperidine moiety in the target compound is structurally similar to KM-608, which showed anticonvulsant effects.
  • Anti-Inflammatory Activity : While direct evidence is lacking, the anti-inflammatory potency of Lycium barbarum acrylamides and the sustained release mechanism observed in SI-613 (a diclofenac-hyaluronic acid conjugate) highlight the propenamide scaffold’s versatility. The target compound’s lipophilicity may favor tissue retention, analogous to SI-613’s joint-specific efficacy.
  • Structural Optimization : The hydroxy-methoxyphenyl analog demonstrates how substituent modifications can fine-tune activity. Introducing polar groups may balance the target compound’s lipophilicity for improved solubility.

Biological Activity

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide, often referred to as a synthetic derivative in medicinal chemistry, has garnered attention for its diverse biological activities. This compound belongs to a class of propenamides, which are known for their potential therapeutic applications, including anticancer, antifungal, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C24H30N2O
  • Molecular Weight : 394.51 g/mol
  • CAS Number : 1346606-65-2

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

Anticancer Activity

Research has indicated that this compound demonstrates promising anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Case Study :
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, its IC50 values were determined against several human cancer cell lines, demonstrating effective dose-dependent inhibition of cell growth.

Cell LineIC50 (μM)
MDA-MB-23115.4
HCT11612.8
A54918.6

Antifungal Activity

The compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans. In a study, it was found to inhibit fungal growth significantly, with an MIC value comparable to standard antifungal agents.

In Vitro Findings :
The antifungal efficacy was assessed using the modified EUCAST protocol, revealing that the compound effectively reduced ergosterol synthesis, a key component of fungal cell membranes.

CompoundMIC (μg/mL)
(2E)-Propenamide1.23
Ketoconazole1.25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl rings have shown to enhance or diminish activity.

Key Findings:

  • Electronegative Substituents : The presence of electronegative atoms like fluorine and chlorine at para positions significantly enhances antifungal activity.
  • Lipophilicity : Increased lipophilicity correlates with better membrane permeability and bioavailability, crucial for both anticancer and antifungal activities .

Pharmacokinetic Properties

Pharmacokinetic studies predict favorable absorption and distribution characteristics for this compound, suggesting good bioavailability based on Lipinski's rule of five.

ParameterValue
Log P>5
SolubilityHigh
Bioavailability>50%

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

Coupling Reactions : Reacting 2-aminophenyl derivatives with activated carbonyl intermediates (e.g., acryloyl chloride derivatives) under inert conditions .

Piperidine Substitution : Introducing the 1-methyl-2-piperidinyl group via alkylation or reductive amination, using reagents like ZnEt₂ in non-polar solvents (e.g., xylene) to minimize side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Characterization involves ¹H/¹³C NMR (e.g., amide proton resonance at δ 8.2–8.5 ppm) and HPLC-MS (ESI+ mode, [M+H]⁺ expected at m/z ~405) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), piperidinyl methyl groups (δ 1.2–1.5 ppm), and trans-alkene protons (J = 15–16 Hz, δ 6.3–6.8 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and alkene carbons (δ ~120–130 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₈N₂O) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability under laboratory storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
  • Light Sensitivity : Expose to UV light (300–400 nm) for 48 hours; monitor photodegradation products using LC-MS .
  • Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. What strategies are effective for refining the crystal structure of this compound using SHELXL, given its sterically hindered substituents?

  • Methodological Answer :
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal (0.2 mm³) at 100 K to minimize thermal motion .
  • Refinement in SHELXL :

Initial Model : Solve via direct methods (SHELXT), then refine anisotropically with hydrogen atoms placed geometrically .

Handling Disorder : Apply PART and SUMP instructions for disordered piperidinyl or phenyl groups .

Validation : Check R1 (<5%), wR2 (<12%), and goodness-of-fit (1.0–1.1) .

  • Key Parameters : Monitor bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and angles (e.g., amide torsion ~180°) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s HDAC inhibitory activity?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenyl (e.g., nitro, methoxy substituents) or piperidinyl groups (e.g., N-alkylation) to assess steric/electronic effects .
  • Enzyme Assays :

In Vitro HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with HeLa cell lysates; calculate IC₅₀ via dose-response curves (typical range: 50–400 nM) .

Cellular Potency : Test growth inhibition in HCT116 colon cancer cells (IC₅₀ <750 nM for lead candidates) .

  • Molecular Docking : Align with HDAC isoforms (e.g., HDAC1/6) using Schrödinger Suite to prioritize substituents enhancing binding .

Q. What in vivo models are suitable for assessing antitumor efficacy and toxicity?

  • Methodological Answer :
  • Xenograft Models :

HCT116 Colon Cancer : Implant 5×10⁶ cells subcutaneously in nude mice; administer compound intraperitoneally (50–100 mg/kg, 5×/week) .

Endpoint Analysis : Measure tumor volume (calipers) and serum biomarkers (e.g., IL-6, TNF-α) .

  • Toxicity Profiling :
  • Maximum Tolerated Dose (MTD) : Determine via escalating doses (10–200 mg/kg) with monitoring of weight loss, organ histopathology .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and bioavailability (>30% for oral dosing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.